![molecular formula C8H6BrNO B137507 5-Bromo-2-methoxybenzonitrile CAS No. 144649-99-0](/img/structure/B137507.png)
5-Bromo-2-methoxybenzonitrile
Overview
Description
5-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives are often used as intermediates in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
It has been studied for its potential in second harmonic generation (shg) applications, which are important in fields like bio-imaging and telecommunications . The compound’s interaction with its targets would likely involve the formation of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions .
Biochemical Pathways
Benzonitrile derivatives are known to be involved in a variety of biochemical processes, depending on their specific functional groups and the biological targets they interact with .
Pharmacokinetics
The compound’s molecular weight (21204 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed throughout the body .
Result of Action
Its potential in shg applications suggests that it could have significant effects at the molecular level, possibly altering the properties of biological tissues or cells when used in bio-imaging applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds or styrenes.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a cyano group (-C≡N). Its molecular weight is approximately 212.04 g/mol, with a melting point of 91-92 °C and a boiling point around 287.8 °C. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups enhances its reactivity and biological activity, making it a valuable compound in scientific research.
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in several chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
- Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilicity of the benzene ring, enabling further functionalization.
Table 1: Synthetic Applications of this compound
Application | Description |
---|---|
Pharmaceuticals | Used as an intermediate for developing drugs targeting cancer and infectious diseases. |
Agrochemicals | Serves as a precursor in the synthesis of pesticides and herbicides. |
Dyes and Pigments | Employed in the production of colorants due to its reactive functional groups. |
Medicinal Chemistry
Research indicates that this compound exhibits potential as a therapeutic agent. Its biological activities include:
- Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism, which may lead to interactions with various pharmaceuticals.
- Anticancer Activity : Preliminary cytotoxicity studies demonstrate that it can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.
Activity Type | Target | Observations |
---|---|---|
Antibacterial | Gram-positive bacteria | Effective against strains like Bacillus subtilis. |
Cytotoxicity | Cancer cell lines | Higher selectivity for cancer cells compared to normal cells. |
Material Science
The compound's unique structure imparts valuable properties for material science applications:
- Nonlinear Optical Properties : Studies utilizing Density Functional Theory (DFT) indicate significant nonlinear optical characteristics, making it suitable for photonic applications such as frequency modulation and optical switching .
- Synthesis of Novel Materials : It is used in creating materials with specific electronic and optical properties, enhancing their functionality in devices like sensors and light-emitting diodes.
Table 3: Material Science Applications
Application | Description |
---|---|
Photonics | Utilized for its nonlinear optical capabilities in photonic devices. |
Electronic Materials | Employed in the development of advanced materials for electronics due to its unique electronic properties. |
Case Studies
Several studies have been conducted to evaluate the applications and effects of this compound:
- Antimicrobial Screening : A study assessed its antibacterial activity against various strains, revealing significant effectiveness against Gram-positive bacteria.
- Cytotoxicity Evaluation : In vitro studies demonstrated promising results regarding its ability to selectively target cancer cells over normal cells, suggesting potential for further development as an anticancer agent.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to substituents can enhance or diminish biological activity, providing insights for future drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzonitrile
- 3-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-hydroxybenzonitrile
Uniqueness
5-Bromo-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methoxy groups allows for selective functionalization and diverse chemical transformations .
Biological Activity
5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methoxy group attached to a benzonitrile framework. Its molecular weight is approximately 212.04 g/mol, with a melting point ranging from 91 to 92 °C and a predicted boiling point of around 287.8 °C . The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups affects its chemical behavior, enabling various interactions with biological targets.
Synthesis
The primary method for synthesizing this compound involves the bromination of 2-methoxybenzonitrile. This reaction is typically conducted under controlled temperature conditions (145-150 °C) using a reflux setup, yielding a product with a purity of approximately 89.2% as determined by gas chromatography .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, compounds with similar structures have been associated with therapeutic effects in treating various diseases, including neurological disorders.
Antimicrobial Properties
Studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against several bacterial strains, indicating potential use in developing antimicrobial agents .
Anticancer Potential
The compound's structural characteristics suggest it may possess anticancer properties. Investigations into its interactions with cancer cell lines have revealed promising results, warranting further exploration into its mechanisms and efficacy .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound's brominated aromatic ring and methoxy groups may enhance its binding affinity to enzymes or receptors involved in various biochemical processes .
Pharmacokinetics
Given its molecular weight and lipophilic nature, this compound is expected to be well-absorbed and distributed within biological systems. This characteristic is advantageous for its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Bromo-2-methoxybenzonitrile | Similar brominated structure | Antimicrobial and anticancer properties |
2-Methoxybenzonitrile | Lacks bromine substituent | Limited biological activity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug interactions in clinical settings .
- Antimicrobial Activity : Research indicated that this compound exhibited notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .
- Anticancer Studies : In vitro assays showed that the compound could induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .
Properties
IUPAC Name |
5-bromo-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASAXVECBZCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403079 | |
Record name | 5-bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144649-99-0 | |
Record name | 5-Bromo-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?
A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.
Q2: Why is this compound a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?
A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in this compound suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.
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